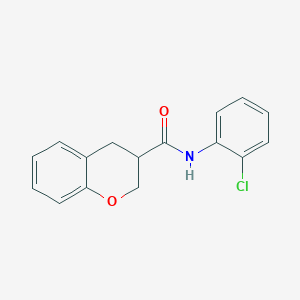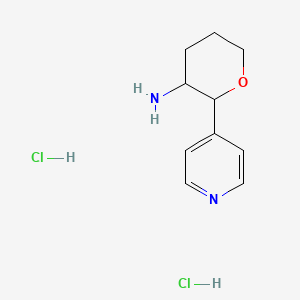
2-Pyridin-4-yloxan-3-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, an oxane ring, and an amine group. The pyridine ring is aromatic and planar, while the oxane ring is a saturated cyclic ether. The amine group could potentially participate in hydrogen bonding.Chemical Reactions Analysis
As a pyridine derivative, this compound might undergo electrophilic substitution reactions at the 3-position of the pyridine ring . The amine group could potentially be protonated or alkylated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . As a salt, it would likely be soluble in water . The presence of the pyridine ring might confer basic properties .Aplicaciones Científicas De Investigación
Coordination Polymers and Luminescent Emission
- Helical Silver(I) Coordination Polymers: A study demonstrated the formation of helical silver(I) coordination polymers using bis(pyridyl) ligands, including derivatives similar to 2-Pyridin-4-yloxan-3-amine. These polymers exhibit interesting structural properties and solid-state luminescent emissions, suggesting potential applications in materials science (Zhang et al., 2013).
Antimalarial Activity
- Zinc(II) Compounds with Pyridyl Ligands: A zinc(II) compound synthesized using a ligand similar to 2-Pyridin-4-yloxan-3-amine showed significant anti-malarial activity. This highlights the potential of such compounds in the development of new antimalarial drugs (Abu Ali et al., 2016).
Synthesis and Characterization of Derivatives
- Microwave-Assisted Synthesis: A study explored the microwave-assisted synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, indicating the versatility of pyridine derivatives in chemical synthesis (Ankati & Biehl, 2010).
- N-Arylpyrimidin-2-amine Derivatives: Another research focused on synthesizing new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, emphasizing the diverse applications of pyridine derivatives in organic chemistry (El-Deeb et al., 2008).
Quantum Chemical Analysis
- Divalent N(I) Character and Tautomerism: A study on N-(Pyridin-2-yl)thiazol-2-amine, a compound with structural similarities to 2-Pyridin-4-yloxan-3-amine, provided insights into its electron distribution, tautomeric preferences, and divalent N(I) character, which are essential for understanding the chemical behavior of such compounds (Bhatia et al., 2013).
Catalysis and Polymerization
- Aminopyridinato Complexes: Research on aminopyridinato complexes involving 4-methyl-pyridin-2-yl and other pyridine derivatives revealed their potential as catalysts in Suzuki cross-coupling reactions and polymerization processes (Deeken et al., 2006).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as dihydropyridines, are known to target calcium channels located in the muscle cells of the heart and arterial blood vessels .
Mode of Action
For instance, dihydropyridines work by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . This action reduces the entry of calcium ions into the cell, leading to vasodilation and a decrease in blood pressure .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that this compound may affect pathways related to calcium ion transport and muscle contraction .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may lead to vasodilation and a decrease in blood pressure .
Propiedades
IUPAC Name |
2-pyridin-4-yloxan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c11-9-2-1-7-13-10(9)8-3-5-12-6-4-8;;/h3-6,9-10H,1-2,7,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAMXDRVMQBWPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CC=NC=C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2375099.png)
![3-[2-(Cyclohexen-1-yl)ethylamino]-1-(4-methoxyphenyl)pyrazin-2-one](/img/structure/B2375101.png)
![3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid;hydrochloride](/img/structure/B2375102.png)
![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2375103.png)
![ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate](/img/structure/B2375104.png)
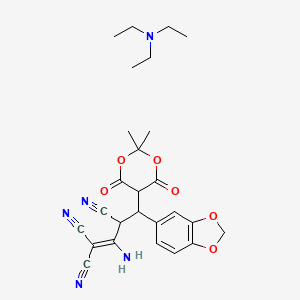
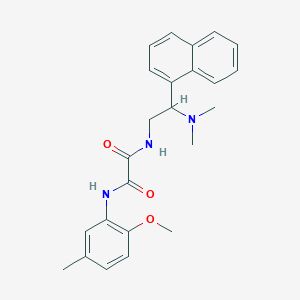
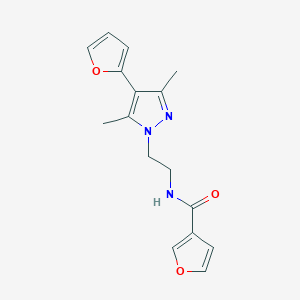
![3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2375108.png)
![(4-(2-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2375109.png)
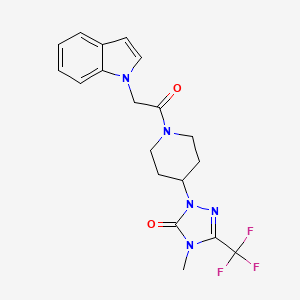
![2-[(2,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2375118.png)

